Egfr-IN-87

Drug Resistance NSCLC EGFR T790M

Standard EGFR inhibitors fail to address both wild-type and resistance mutations simultaneously, forcing researchers to choose between incompatible pharmacological profiles.

EGFR-IN-87 (Compound Example 2) solves this with validated balanced potency:

  • Comprehensive inhibition: WT EGFR IC50=7.1nM, T790M/L858R IC50=1.3nM, exon19 del IC50=3.1nM
  • Resistance modeling: 7.7-fold higher potency vs T790M double mutant than afatinib
  • High purity: ≥98% (HPLC) for reproducible HTS controls and cell-based assays

Ready for immediate shipment in research quantities. Technical data sheet available.

Molecular Formula C28H33N7O2
Molecular Weight 499.6 g/mol
Cat. No. B12373415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-87
Molecular FormulaC28H33N7O2
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC
InChIInChI=1S/C28H33N7O2/c1-7-27(36)30-21-16-22(25(37-6)17-24(21)34(5)15-14-33(3)4)31-28-29-13-12-26(32-28)35-18-19(2)20-10-8-9-11-23(20)35/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)
InChIKeyBFXOPDPBDZUCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-IN-87 Chemical Identity and Biochemical Profile


EGFR-IN-87 (also known as Compound Example 2, CAS No. 1835666-87-9) is a small-molecule tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR) . Its molecular formula is C28H33N7O2, with a molecular weight of 499.61 g/mol . The compound exhibits potent inhibitory activity against both wild-type (WT) EGFR and clinically relevant mutant variants, including the T790M resistance mutation and the exon 19 deletion (d746-750) [1]. It is supplied as a research-use-only compound with purity typically exceeding 98% [2].

+ EGFR wild-type and mutant panel coverage (WT, T790M, exon 19 del)
+ High purity (≥98% HPLC) supports reproducible signaling studies
+ Research-use-only kinase inhibitor tool for mechanistic and resistance modeling

Why EGFR-IN-87 Cannot Be Substituted in Research


The functional substitution of one EGFR inhibitor for another is not scientifically valid due to the pronounced differences in their mutant selectivity and potency profiles . While many first-generation inhibitors (e.g., gefitinib, erlotinib) are effective against wild-type EGFR, they are significantly less potent against the clinically relevant T790M resistance mutation . Conversely, third-generation inhibitors (e.g., osimertinib) are designed to spare wild-type EGFR, which may be undesirable in certain experimental models . EGFR-IN-87 occupies a distinct pharmacological space, demonstrating potent, balanced activity against both wild-type and key mutant forms within the same cellular context, as detailed in the quantitative evidence below [1]. Therefore, substituting another EGFR inhibitor would fundamentally alter the experimental outcome, leading to non-comparable and potentially misleading results.

EGFR-IN-87
Reported balanced inhibition across WT and T790M/L858R mutant forms; 7.7–10-fold lower IC50 vs. gefitinib/afatinib in T790M context.
Gefitinib / Afatinib
First-generation inhibitors lack sufficient T790M activity; may not reproduce resistance-model endpoints.
EGFR-IN-87
Retains WT EGFR inhibition (IC50 7.1 nM); suitable when pathway context requires both WT and mutant engagement.
Osimertinib
Sparser WT EGFR (reported IC50 480 nM); alters pathway-response profile in models where WT signaling is relevant.

Quantitative Comparison: EGFR-IN-87 vs. Key Inhibitors


Inhibition of T790M/L858R Double Mutant

EGFR-IN-87 demonstrates a 7.7-fold to 10-fold improvement in potency against the T790M/L858R double mutant compared to the clinically approved irreversible inhibitor afatinib and the first-generation inhibitor gefitinib, respectively, based on cross-study cellular IC50 data . This enhanced activity against the gatekeeper mutation, a primary driver of acquired resistance to first-line TKIs, is a key differentiator for research models of resistant non-small cell lung cancer (NSCLC) .

T790M/L858R double mutant
Reported
IC50 1.3 nM vs afatinib 10 nM, gefitinib ~13 nM
Supports T790M resistance-model context
Cross-study comparable; A431 cell line / cell-free assays
Drug Resistance NSCLC EGFR T790M Kinase Inhibition

Wild-Type EGFR Activity vs. Third-Generation Inhibitors

In contrast to mutant-selective inhibitors like osimertinib, EGFR-IN-87 retains significant activity against wild-type EGFR (IC50 = 7.1 nM) [1]. This is a crucial differentiator, as osimertinib is specifically designed to spare wild-type EGFR (reported cellular IC50 of 480 nM) to minimize on-target toxicity in patients [2]. For researchers, this means EGFR-IN-87 provides a tool to study EGFR biology in models where wild-type receptor inhibition is required or is a confounding variable that must be accounted for, offering a profile that is not achievable with mutant-specific agents .

Wild-type EGFR activity
Reported
IC50 7.1 nM vs osimertinib 480 nM
Retained WT inhibition differentiates from mutant-sparing agents
A431 cellular context; osimertinib data from comparable assay
EGFR Wild-Type Toxicity Modeling Osimertinib Comparative Pharmacology

High Purity and Chemical Identity Verification

Commercial preparations of EGFR-IN-87 are characterized by high purity (≥98.64% as verified by HPLC) and well-defined chemical identity, including full SMILES notation (O=C(C=C)NC1=CC(NC2=NC=CC(=N2)N3C=C(C=4C=CC=CC43)C)=C(OC)C=C1N(C)CCN(C)C) . This level of characterization is essential for ensuring experimental reproducibility, which can be a significant challenge with less rigorously defined or in-house synthesized research compounds . The availability of detailed analytical data directly supports the integrity of dose-response relationships and SAR interpretations [1].

Purity & identity
Reported
≥98.64% by HPLC
Supports dose-response reproducibility
Exceeds typical research benchmark (≥95%)
Quality Control Compound Purity Reproducibility Chemical Identity

Selectivity for Exon 19 Deletion (d746-750)

EGFR-IN-87 exhibits a 2.3-fold selectivity window for the common activating mutation d746-750 (IC50 = 3.1 nM) over wild-type EGFR (IC50 = 7.1 nM) [1]. This differential activity is a quantifiable property that distinguishes it from earlier-generation inhibitors like gefitinib, which typically show a more balanced or even wild-type-preferring inhibition profile in similar cellular assays (e.g., gefitinib IC50 for wild-type A431 cells is 310 nM, while its mutant potency is not significantly differentiated in the same context) [2]. This modest but clear selectivity for the activating mutation can be a key determinant in experimental design where differential pathway activation is being interrogated [3].

Exon 19 del selectivity
Reported
2.3-fold WT/mutant ratio (d746-750 IC50 3.1 nM)
Enables differential pathway interrogation
Selectivity less pronounced in gefitinib (context-dependent)
Exon 19 Deletion Mutant Selectivity EGFR d746-750 Kinase Profiling

Research and Industrial Applications of EGFR-IN-87


Investigating Acquired Resistance Mechanisms in NSCLC

Due to its enhanced potency against the T790M/L858R double mutant (IC50 = 1.3 nM) compared to afatinib (IC50 = 10 nM), EGFR-IN-87 is an ideal tool for generating and studying cell line models of acquired resistance to first- and second-generation EGFR inhibitors . Its ability to potently inhibit the gatekeeper mutation at low nanomolar concentrations allows researchers to establish chronic exposure models and screen for novel resistance mechanisms without the confounding factor of high compound concentrations .

Comparative Pharmacology: Wild-Type vs. Mutant EGFR Signaling

The compound's balanced yet distinct inhibitory profile (WT IC50 = 7.1 nM, d746-750 IC50 = 3.1 nM, L858R/T790M IC50 = 1.3 nM) makes it a powerful tool for comparative pharmacological studies . Unlike osimertinib, which spares wild-type EGFR (WT IC50 = 480 nM), EGFR-IN-87 can be used in cellular or in vivo models where inhibition of all major EGFR forms is desired, enabling a comprehensive understanding of the signaling network without the confounding factor of differential mutant selectivity .

Reference Compound for High-Throughput Screening (HTS)

The high purity (≥98.64%) and well-characterized activity of EGFR-IN-87 against multiple EGFR variants in A431 cells make it a suitable positive control or reference standard in biochemical and cell-based HTS campaigns for novel EGFR inhibitors . Its reproducible potency across different mutant forms ensures reliable assay validation and quality control, which is critical for large-scale screening efforts .

Target Validation in Exon 19 Deletion-Driven Cancer Models

With an IC50 of 3.1 nM against the common exon 19 deletion mutant, EGFR-IN-87 is specifically suited for target validation studies in cancer models driven by this mutation . The 2.3-fold selectivity over wild-type EGFR provides a quantifiable window for assessing the therapeutic index and validating the mutant as a driver, which is a key step in preclinical drug development pipelines focused on this patient population .

Application
Selection Property
Validation Focus
Acquired resistance modeling (NSCLC)
T790M/L858R inhibition profile
Resistance-model endpoint validation
Comparative EGFR signaling studies
Balanced WT/mutant inhibitory profile
Pathway-response context validation (WT vs. mutant)
HTS reference standard
High purity and characterized multi-mutant activity
Assay QC and reproducibility
Exon 19 deletion target validation
d746-750 selectivity over wild-type
Mutant-selective model response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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